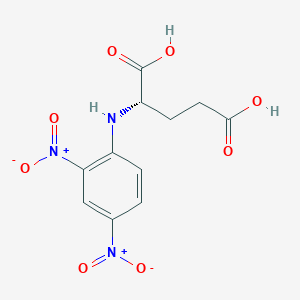

Glutamic acid, N-(2,4-dinitrophenyl)-

Description

Historical Context of Dinitrophenylation in Amino Acid and Protein Chemistry

The technique of dinitrophenylation emerged as a groundbreaking method in the mid-20th century, largely due to the pioneering work of British biochemist Frederick Sanger. nih.govwikipedia.org In 1945, Sanger introduced 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent, as a chemical that could react with the N-terminal amino group of a polypeptide chain. wikipedia.org This reaction, carried out under mildly alkaline conditions, forms a stable dinitrophenyl-peptide derivative without breaking the peptide bonds. sigmaaldrich.com

Sanger's primary goal was to determine the precise sequence of amino acids in proteins, a feat that was considered immensely challenging at the time. nih.gov By reacting insulin (B600854) with FDNB, he was able to label the N-terminal amino acids of its two polypeptide chains. nih.gov Subsequent acid hydrolysis of the DNP-labeled protein broke the peptide bonds, leaving the N-terminal amino acid as a yellow-colored DNP-amino acid derivative. sigmaaldrich.com These colored derivatives could then be separated from the other amino acids by ether extraction and identified using chromatographic techniques. sigmaaldrich.com This innovative approach allowed Sanger to identify the N-terminal amino acids of the insulin chains as glycine (B1666218) and phenylalanine. wikipedia.org Through a methodical process of partial hydrolysis and repeated dinitrophenylation, Sanger and his colleagues were eventually able to deduce the entire amino acid sequence of insulin by 1955. nih.gov This monumental achievement, which earned him the Nobel Prize in Chemistry in 1958, firmly established that proteins have a defined chemical structure. nih.govnih.gov

Foundational Role of Dinitrophenyl Amino Acid Derivatives in Biochemical Research

The success of Sanger's work on insulin underscored the immense utility of dinitrophenyl amino acid derivatives in biochemical research. chemicalbook.com The DNP method provided the first reliable means of identifying the N-terminal residue of a protein, a crucial first step in any protein sequencing effort. mybiosource.com The stability of the bond between the DNP group and the amino acid under acid hydrolysis conditions was a key feature that made this technique so robust. wikipedia.orgmybiosource.com

The bright yellow color of DNP-amino acids was another significant advantage, as it allowed for their easy detection and quantification using colorimetric methods. sigmaaldrich.com The development of partition chromatography, and later paper chromatography and thin-layer chromatography (TLC), provided the means to effectively separate and identify the individual DNP-amino acid derivatives. sigmaaldrich.comchemicalbook.comnih.gov These chromatographic techniques, being relatively simple and cost-effective, became widely adopted in laboratories around the world. chemicalbook.com

Beyond N-terminal analysis, DNP derivatives also found application in studying the structure and activity of enzymes. mybiosource.com The modification of amino acid residues within a protein with DNFB could lead to changes in the enzyme's catalytic properties, providing insights into the role of specific amino acids in the enzyme's function. mybiosource.com For instance, the reaction of DNFB with amino groups in certain enzymes was shown to alter their optimal pH and substrate affinity. mybiosource.com

Research Significance and Specialized Applications of N-(2,4-Dinitrophenyl)glutamic Acid

While much of the historical focus has been on DNP derivatives in general, N-(2,4-dinitrophenyl)glutamic acid has its own specific research significance. As a derivative of glutamic acid, it finds application in studies related to this important neurotransmitter and metabolic intermediate.

One key area of application is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). The dinitrophenylation of glutamic acid enhances its detectability by UV-Vis spectrophotometers. nih.gov A rapid and simple method for the quantification of glutamate (B1630785) and aspartate in biological samples, such as tomatoes, involves derivatization with 2,4-dinitro-1-fluorobenzene (DNFB). nih.gov The resulting DNP derivatives, including N-(2,4-dinitrophenyl)glutamic acid, absorb strongly at 363 nm, allowing for their sensitive detection. nih.gov This method is suitable for high-throughput analysis. nih.gov Furthermore, DNP derivatives of amino acids are utilized in the chiral separation of amino acid enantiomers by HPLC, which is crucial in fields like neuroscience research where D-amino acids are potential biomarkers for neurological diseases. nih.govresearchgate.net

In the field of immunology, the dinitrophenyl group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. mybiosource.comnih.govtcichemicals.com By conjugating DNP to proteins, researchers can produce antibodies that are specific for the DNP group. mybiosource.com While much of this work has used general DNP-protein conjugates, the principle extends to specific derivatives. N-(2,4-dinitrophenyl)glutamic acid can be used in immunoassays to study the binding specificity of antibodies raised against glutamate or its derivatives. nih.gov

Additionally, in peptide synthesis, the dinitrophenyl group can be used as a protecting group for the side chains of certain amino acids, such as histidine, to prevent unwanted side reactions during the coupling process. sigmaaldrich.com The stability of the DNP group under various reaction conditions makes it a useful tool in the synthesis of complex peptides. sigmaaldrich.com

Recent research has also explored the synthesis of dinitroindolinyl-caged derivatives of glutamate for use as probes in two-photon photolysis in living brain slices, highlighting the continued relevance of modifying glutamic acid for advanced neuroscience research. nih.gov

Data Tables

Physicochemical Properties of N-(2,4-Dinitrophenyl)glutamic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1655-48-7 | echemi.com |

| Molecular Formula | C₁₁H₁₁N₃O₈ | echemi.com |

| Molecular Weight | 313.22 g/mol | echemi.com |

| Appearance | Bright yellow crystalline powder | researchgate.net |

| Boiling Point | 619.9 ± 55.0 °C (Predicted) | echemi.com |

| Density | 1.664 ± 0.06 g/cm³ (Predicted) | echemi.com |

Interactive Data Table: Physicochemical Properties

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2,4-dinitroanilino)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBKHTRVUNPZEN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2,4 Dinitrophenyl Glutamic Acid

Synthesis of N-(2,4-Dinitrophenyl)amino Acids via Nucleophilic Aromatic Substitution

The core chemical transformation for synthesizing N-(2,4-dinitrophenyl)amino acids, including the glutamic acid derivative, is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org In this reaction, the nucleophilic amino group of the amino acid attacks the electron-deficient aromatic ring of a dinitrophenyl compound, displacing a leaving group. masterorganicchemistry.comwikipedia.org The presence of two electron-withdrawing nitro groups on the aromatic ring is crucial as it activates the ring towards nucleophilic attack. masterorganicchemistry.comwikipedia.org

Reaction with 2,4-Dinitrofluorobenzene (DNFB)

A historically significant and widely used method for this synthesis involves the reaction of glutamic acid with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent. creative-biolabs.comucla.edugbiosciences.comwikipedia.orgnih.gov This reaction, foundational to Frederick Sanger's Nobel Prize-winning work on protein sequencing, involves the attack of the deprotonated amino group of glutamic acid on the carbon atom of DNFB that is bonded to the fluorine atom. masterorganicchemistry.comcreative-biolabs.comwikipedia.org The fluoride (B91410) ion is an excellent leaving group, facilitating the formation of a stable C-N bond and yielding the N-(2,4-dinitrophenyl)glutamic acid, which is typically a yellow-colored compound. creative-biolabs.com

The general reaction can be summarized as follows:

Glutamic Acid + 2,4-Dinitrofluorobenzene → N-(2,4-Dinitrophenyl)glutamic Acid + Hydrogen Fluoride

This method has been instrumental in the N-terminal labeling of amino acids in peptides and proteins for sequencing purposes. creative-biolabs.comgbiosciences.comwikipedia.orgdavuniversity.org

Reaction with 2,4-Dinitrochlorobenzene

Similar to DNFB, 2,4-dinitrochlorobenzene can also be used to synthesize N-(2,4-dinitrophenyl)amino acids. nih.gov The underlying principle remains the same: a nucleophilic aromatic substitution where the amino group of glutamic acid displaces the chloride ion from the aromatic ring. While chlorine is a less effective leaving group than fluorine in SNAr reactions, the reaction can still proceed, often requiring slightly more forcing conditions. researchgate.net The synthesis of N-(2,4-dinitrophenyl)alanine and phenylalanine has been reported using 2,4-dinitrochlorobenzene. nih.gov

Influence of Reaction Conditions (e.g., pH, Temperature, Solvent)

The efficiency of the synthesis of N-(2,4-dinitrophenyl)glutamic acid is significantly influenced by several reaction parameters:

pH: The reaction is typically carried out under mildly alkaline conditions, often using a sodium bicarbonate solution to maintain a pH of around 8-9. creative-biolabs.comfrontiersin.org At this pH, the amino group of glutamic acid is sufficiently deprotonated, enhancing its nucleophilicity and facilitating the attack on the electron-deficient aromatic ring. creative-biolabs.comyoutube.com

Temperature: The reaction is often performed at room temperature or with gentle heating. gbiosciences.comresearchgate.net For instance, a procedure for determining the chiral purity of amino acids using Marfey's reagent involves mixing at 40°C for 10 minutes. peptide.com Another protocol for derivatization with DNFB suggests a reaction in a thermostatic shaker at 60°C. frontiersin.org

Solvent: The choice of solvent is critical for dissolving both the amino acid and the dinitrophenylating reagent. Aqueous-organic solvent mixtures are commonly employed. For example, a solution of DNFB in ethanol (B145695) is often added to an aqueous solution of the amino acid and sodium bicarbonate. gbiosciences.com Acetone is another frequently used solvent for dissolving the derivatizing reagent. peptide.comnih.gov

Purification Techniques for Synthesized Derivatives

After the synthesis, the N-(2,4-dinitrophenyl)glutamic acid derivative needs to be purified from unreacted starting materials and byproducts like 2,4-dinitrophenol (B41442), which is formed from the hydrolysis of the reagent. acs.org Common purification techniques include:

Extraction: The reaction mixture is often acidified and then extracted with an organic solvent like ether or ethyl acetate (B1210297) to separate the DNP-amino acid from water-soluble impurities. gbiosciences.comacs.org

Chromatography: Column chromatography is a powerful tool for separating the desired product. gbiosciences.comacs.org Techniques such as thin-layer chromatography (TLC) can be used to monitor the reaction and the purity of the fractions. researchgate.net High-performance liquid chromatography (HPLC) is extensively used for both purification and analysis of DNP-amino acids. peptide.comacs.org

Advanced Derivatization Reagents and Protocols

Beyond the classical Sanger's reagent, more advanced reagents have been developed for specific applications, particularly for the chiral separation of amino acids.

Marfey's Reagent and its Analogues (e.g., Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide)

Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a chiral derivatizing agent used for the determination of the enantiomeric purity of amino acids. nih.govnih.govscbt.comsigmaaldrich.com It reacts with amino acids to form diastereomeric adducts that can be separated and quantified by HPLC. peptide.comacs.org The L-amino acid will form an L,L-diastereomer, while a D-amino acid will form a D,L-diastereomer. peptide.com

The derivatization process with Marfey's reagent typically involves:

Dissolving the amino acid in a suitable buffer, often at a slightly alkaline pH to deprotonate the amino group. youtube.comacs.org

Adding a solution of Marfey's reagent, usually in acetone. peptide.comnih.gov

Incubating the mixture at a controlled temperature (e.g., 37°C or 40°C) for a specific duration, which can range from minutes to overnight depending on the amino acid. peptide.comnih.govacs.orgresearchgate.net

Quenching the reaction, often by adding acid. youtube.comnih.gov

Analyzing the resulting diastereomers by reverse-phase HPLC with UV detection, typically at 340 nm. peptide.comacs.org

An important analogue of Marfey's reagent is Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA). researchgate.nettcichemicals.comfishersci.cafishersci.com In FDLA, the L-alanine amide moiety of Marfey's reagent is replaced by an L-leucinamide. researchgate.net This modification can alter the chromatographic properties of the resulting diastereomers, sometimes offering improved separation for certain amino acids.

Preparation of Specific Dinitrophenylated Amino Acids and Peptides

The dinitrophenylation of amino acids is a well-established procedure, typically involving the reaction of the amino acid with DNFB in a mildly alkaline aqueous solution. The nucleophilic α-amino group of the amino acid attacks the electron-deficient aromatic ring of DNFB, leading to the displacement of the fluorine atom and the formation of a stable N-DNP bond.

A general procedure for the synthesis of N-(2,4-dinitrophenyl)amino acids involves dissolving the amino acid in an aqueous solution of sodium bicarbonate and then adding a solution of DNFB in a water-miscible organic solvent, such as ethanol. The reaction mixture is then stirred for a period to ensure complete derivatization. For instance, the synthesis of N-(2,4-dinitrophenyl)alanine and N-(2,4-dinitrophenyl)phenylalanine has been achieved by reacting the respective amino acids with 2,4-dinitrochlorobenzene. nih.gov

In the context of glutamic acid, studies on quantitative dinitrophenylation have shown that the choice of base can significantly impact the yield. While the use of sodium bicarbonate is common, switching to sodium carbonate has been reported to improve the yield of N-(2,4-dinitrophenyl)glutamic acid. acs.org This is attributed to the increased basicity of the solution, which more effectively deprotonates the amino group, enhancing its nucleophilicity.

The dinitrophenylation of peptides follows a similar principle, with the reaction preferentially occurring at the N-terminal amino group. This selectivity forms the basis of the Sanger method for N-terminal amino acid analysis. The resulting DNP-peptide can be isolated and subsequently hydrolyzed to liberate the DNP-N-terminal amino acid, which can then be identified chromatographically.

A notable chemical derivatization of N-(2,4-dinitrophenyl)amino acids is their base-catalyzed cyclization. When N-(2,4-dinitrophenyl)amino acids are refluxed with a 10% solution of sodium hydroxide (B78521) in a dioxane/water mixture, they can undergo intramolecular cyclization to form 5-nitrobenzimidazole-N-oxides. nih.gov This reaction proceeds through the formation of an intermediate dianion of the dinitrophenylamino acid. nih.gov

Spectroscopic and Chromatographic Characterization of N 2,4 Dinitrophenyl Glutamic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy of 2,4-Dinitrophenyl Chromophores

UV-Vis spectroscopy is a powerful tool for studying DNP-amino acids due to the strong light-absorbing properties of the 2,4-dinitrophenyl group. researchgate.net

Electronic Absorption Properties and Maxima

The 2,4-dinitrophenyl (DNP) group attached to an amino acid significantly enhances its ability to absorb UV light. researchgate.net The electronic absorption spectra of DNP-amino acids are characterized by distinct maxima. In acidic to neutral conditions (pH range 4.0–7.0), the neutral form of 2,4-dinitrophenol (B41442) (a related compound) exhibits an absorption maximum around 360 nm. researchgate.net However, at a lower pH of approximately 3, a blue shift is observed, with the absorption maximum appearing around 261 nm, which is attributed to the formation of a monocation. researchgate.net For DNP-amino acids dissolved in glacial acetic acid, the molecular extinction coefficient is generally assumed to be 1.61 x 10⁴ liters per mole cm at an absorption maximum of approximately 340 ± 2 nm. acs.org

The specific absorption maxima can be influenced by the solvent and the pH of the solution. For instance, in various non-aqueous solvents like 2-propanol, acetonitrile (B52724), and 1,4-dioxane, the absorption maxima for the neutral species are observed at 354 nm, 350 nm, and 347 nm, respectively. researchgate.net

Quantitative Spectrophotometric Analysis

UV-Vis spectrophotometry provides a reliable method for the quantitative determination of DNP-amino acids, based on the Beer-Lambert law. findlight.netchemistrytalk.orgedinst.com This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species, as well as the path length of the light through the solution. findlight.netedinst.comlibretexts.org The equation is expressed as A = εcl, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. edinst.comlibretexts.org

For accurate quantitative analysis, it is often necessary to first separate the DNP-amino acid from any unreacted 2,4-dinitrofluorobenzene and the byproduct 2,4-dinitrophenol, which can be achieved through chromatography. acs.org After separation and elution, the DNP-compound's concentration can be determined by measuring its absorbance at the characteristic maximum wavelength. acs.orgnih.gov For instance, a method for determining DNP-valine involves reading the extinction values at both 363 nm and 410 nm. scispace.com It is important to note that at high concentrations, interactions between molecules can cause deviations from the linear relationship described by the Beer-Lambert law. findlight.net

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a valuable technique for elucidating the molecular structure of DNP-amino acids by identifying their characteristic functional group vibrations. researchgate.netnih.gov

Characteristic Vibrational Band Assignments in DNP-Amino Acids

The IR spectra of DNP-amino acids display several characteristic absorption bands that provide structural information. All examined DNP-derivatives show bands at approximately 1587 cm⁻¹ and 1408 cm⁻¹, which are attributed to the antisymmetrical and symmetrical stretching vibrations of the ionized carboxyl group (COO⁻), respectively, suggesting these compounds exist as dipolar ions. cdnsciencepub.com The presence of the dinitrophenyl group introduces other characteristic vibrations. The C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹. vscht.cz

Other notable regions in the IR spectrum include:

N-H Stretching: The N-H bond in amines and amides typically absorbs in the 3300–3500 cm⁻¹ region. pressbooks.pub

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid shows a strong absorption band. In saturated aliphatic ketones, this band is at 1715 cm⁻¹, while in aldehydes it's around 1730-1720 cm⁻¹. vscht.cz

C-N Stretching: This vibration is also expected within the fingerprint region.

NO₂ Stretching: The nitro groups of the dinitrophenyl moiety will have characteristic stretching frequencies.

The spectra of DNP-amino acids are generally similar, yet there are sufficient variations to allow for the positive identification of closely related compounds. researchgate.netcdnsciencepub.comcdnsciencepub.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive and selective analytical technique used for the identification and structural analysis of DNP-amino acids. nih.govnih.govcreative-proteomics.com Various MS methods, including electrospray ionization (ESI) and negative ion chemical ionization, have been employed. nih.govelectronicsandbooks.com

Negative ion chemical ionization mass spectra of 2,4-dinitrophenyl (DNP) amino acid methyl esters are notably simple, with the molecular anion typically being the most abundant peak. nih.gov This high electrophilicity of the DNP group allows for selective and sensitive ionization, enabling the identification of amino acids, even in mixtures, by their molecular weights with detection possible at the picomole level. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. For protonated glutamic acid, principal fragment ions include those resulting from the loss of water [M + H - H₂O]⁺ and the subsequent loss of carbon monoxide [M + H - H₂O - CO]⁺. nih.gov In peptides with N-terminal glutamic acid, a characteristic fragmentation pathway involves the loss of water, leading to the cyclization of the terminal residue. nist.gov This cyclization can influence the subsequent fragmentation of the peptide chain. nist.gov The fragmentation of deprotonated N-(2,4-dinitrophenyl)amino acids can also involve cyclization. electronicsandbooks.com In the gas phase, the monoanion of 2,4-dinitrophenylalanine (B1341741) can undergo cyclization. electronicsandbooks.com For glutamic acid itself, a dominant fragment is pyroglutamic acid, which can then lose the elements of formic acid. uni-muenster.de

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing biomolecules like derivatized amino acids, as it transfers analytes from solution to the gas phase with minimal fragmentation. uliege.be For DNP-amino acid derivatives, including N-(2,4-dinitrophenyl)glutamic acid, mass spectrometric analysis is straightforward.

In negative ion chemical ionization mass spectrometry, a technique similar in principle to negative mode ESI, DNP-amino acid esters typically show the molecular anion as the most prominent peak (base peak) in the spectrum. nih.gov The high electrophilicity of the DNP group makes these derivatives particularly sensitive to ionization, allowing for detection at picomole levels. nih.gov While negative mode is often preferred, derivatives with a dimethylaminomethyl group added to the dinitrophenyl ring have been shown to produce strong ion current signals in the positive ESI mode, suggesting that the ionization behavior can be manipulated through further derivatization. capes.gov.br

A significant consideration during the ESI-MS analysis of free glutamic acid is the potential for in-source cyclization to form pyroglutamic acid (pGlu). nih.gov This artifact can lead to inaccurate quantification of both glutamic acid and pyroglutamic acid. nih.gov Studies have shown that this conversion can be substantial, influenced by instrumental parameters such as the fragmentor voltage. nih.gov Therefore, chromatographic separation of these species before they enter the mass spectrometer is crucial for accurate analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This is essential for confirming the identity of N-(2,4-dinitrophenyl)glutamic acid and distinguishing it from isomers. The fragmentation patterns are dictated by the amino acid composition and the nature of the derivatizing group. ias.ac.in

For peptides with N-terminal glutamic acid, a prominent fragmentation pathway observed under collision-induced dissociation (CID) is the neutral loss of water. nist.govnih.gov This initial loss leads to the cyclization of the N-terminal residue, which in turn influences subsequent fragmentation along the peptide backbone. nist.gov This cyclization converts the terminal amine to an imide, which has a lower proton affinity, causing the proton to be transferred to other locations, leading to fragmentation at various sites. nist.gov

In protonated dipeptides with a C-terminal glutamic acid (H-Xxx-Glu-OH), the elimination of water is an abundant reaction under metastable ion conditions. nih.gov Under higher-energy CID conditions, the primary fragmentation is the cleavage of the amide bond. nih.gov For derivatized glutamic acid, specific neutral losses can be monitored to distinguish it from related compounds like glutamine. For example, a method using multiple-reaction monitoring (MRM) can differentiate derivatized glutamic acid and glutamine by tracking distinct neutral losses. osu.edu The fragmentation of underivatized amino acids often involves the loss of the carboxyl group, resulting in an [M-COOH]+ ion. researchgate.net The infusion study of 79 biologically relevant molecules, including amino acids, in ESI-MS/MS has provided a valuable library of characteristic fragmentations in both positive and negative ionization modes. nih.govresearchgate.net

Application of Isotopic Labeling in Mass Spectrometric Studies

Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry for accurate and precise quantification of molecules in complex mixtures. nih.govwashington.edu This is achieved by introducing a "heavy" isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. washington.edu This allows for the correction of matrix effects and variations in sample preparation and instrument response. researchgate.net

Several isotopic labeling strategies are applicable to the study of N-(2,4-dinitrophenyl)glutamic acid.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach involves growing cells in a medium where a natural amino acid is replaced with a stable isotope-labeled version (e.g., containing ¹³C or ¹⁵N). nih.gov This incorporates the "heavy" label into the entire proteome, allowing for the relative quantification of proteins and their constituent amino acids between different cell populations. nih.gov

Chemical Labeling: In this approach, isotopic tags are chemically attached to the analyte. For N-(2,4-dinitrophenyl)glutamic acid, this could involve using an isotopically labeled dinitrophenylating reagent. Alternatively, strategies like stable isotope N-phosphoryl amino acid labeling (SIPAL) have been developed, where isotopic reagents are synthesized to label amine-containing metabolites for quantitative profiling. researchgate.net

Quantification can be performed at either the MS1 or MS2 level. In MS1-based quantification, the peak intensities of the light (unlabeled) and heavy (labeled) forms of the DNP-glutamic acid molecular ion are compared. nih.gov In MS2-based quantification, isobaric tags (such as TMT or iTRAQ) are used, which are identical in mass but produce unique reporter ions upon fragmentation, allowing for multiplexed relative quantification. washington.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent evolution, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of amino acids. who.int These methods provide the high resolution necessary to separate complex mixtures of amino acids and their derivatives. nih.gov UHPLC, utilizing smaller particle-sized columns, offers advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC. who.int For amino acids that lack a strong chromophore, pre-column or post-column derivatization is a common strategy to enable UV or fluorescence detection. nih.govsigmaaldrich.com The N-(2,4-dinitrophenyl) group serves as an effective chromophore, making DNP-glutamic acid well-suited for HPLC-UV analysis. nih.gov

Development of Separation Methods for DNP-Amino Acids

The separation of DNP-amino acids, including N-(2,4-dinitrophenyl)glutamic acid, is typically achieved using reversed-phase HPLC (RP-HPLC). nih.gov In this mode, a nonpolar stationary phase (most commonly C18 or ODS) is used with a polar mobile phase. The DNP group increases the hydrophobicity of the amino acid, enhancing its retention on the reversed-phase column.

A common approach involves derivatizing an amino acid mixture with a reagent like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or its analogs, followed by separation on a C18 column. nih.govnih.gov For instance, a method for acidic D-amino acids uses a close analog of Marfey's reagent, N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), for pre-column derivatization. The resulting diastereomers are then separated on an ODS-Hypersil column. nih.gov The mobile phase often consists of an aqueous component with an acid modifier (like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (MeCN) or methanol, run under gradient elution to separate compounds with a range of polarities. nih.govsielc.com Detection is typically performed by monitoring the UV absorbance at a wavelength where the DNP group absorbs strongly, usually around 340-360 nm. nih.gov

Resolution of Diastereomers and Enantiomers by HPLC

Resolving the stereoisomers (enantiomers and diastereomers) of amino acids is critical in many fields. For N-(2,4-dinitrophenyl)glutamic acid, which is chiral, separating its L- and D-enantiomers requires a chiral environment. This can be accomplished via two main HPLC strategies: direct and indirect separation.

Direct Separation involves the use of a Chiral Stationary Phase (CSP). Several types of CSPs have proven effective for separating amino acid enantiomers:

Cyclodextrin-based CSPs: A naphthylethylcarbamate-beta-cyclodextrin bonded phase has been used to resolve the enantiomers of various DNP-amino acids. nih.gov

Crown Ether CSPs: These phases are particularly well-suited for separating D- and L-amino acid enantiomers. chromatographyonline.com For example, a ChiroSil® SCA(-) column has been used to successfully separate the enantiomers of glutamic acid. chromatographyonline.com

Macrocyclic Glycopeptide CSPs: Phases like the Astec CHIROBIOTIC T, which uses teicoplanin as the chiral selector, are highly effective for resolving underivatized amino acid enantiomers and are compatible with a wide range of mobile phases. sigmaaldrich.com On these columns, the D-enantiomer is typically more strongly retained than the L-enantiomer. sigmaaldrich.com

Indirect Separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. liberty.eduresearchgate.net For example, reacting D,L-glutamic acid with a chiral reagent like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) creates DNP-L-Glu-L-Leu and DNP-D-Glu-L-Leu diastereomers, which can then be resolved using conventional RP-HPLC. researchgate.netjst.go.jp This approach is powerful because it combines the sensitivity of the DNP tag with a straightforward chromatographic separation. nih.gov

The table below summarizes different chiral separation methods for glutamic acid and its derivatives.

| Separation Strategy | Chiral Selector/Reagent | Stationary Phase | Analyte Form | Reference(s) |

| Direct | Crown Ether | ChiroSil® SCA(-) | Underivatized | chromatographyonline.com |

| Direct | Naphthylethylcarbamate-β-cyclodextrin | RN-β-CD | N-2,4-dinitrophenylated | nih.gov |

| Direct | Teicoplanin | Astec CHIROBIOTIC T | Underivatized | sigmaaldrich.com |

| Indirect | Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) | Octadecylsilane (C18) | FDLA-derivatized | researchgate.net, jst.go.jp |

| Indirect | N-acetyl-L-cysteine (NAC) + OPA | Not specified | OPA/NAC-derivatized | liberty.edu |

| Indirect | N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide | ODS-Hypersil (C18) | FDNP-Val-NH₂-derivatized | nih.gov |

Optimization of Chromatographic Parameters for Analytical Precision

Achieving accurate and reproducible quantitative results for N-(2,4-dinitrophenyl)glutamic acid requires the careful optimization of several chromatographic parameters. The goal is to obtain sharp, symmetrical peaks with adequate resolution from other sample components in a reasonable timeframe. researchgate.net

Key parameters for optimization include:

Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer controls the retention and selectivity. nih.gov A gradient elution, where the percentage of the organic solvent is increased over time, is commonly used to separate a wide range of DNP-amino acids. nih.govnih.gov

Mobile Phase pH and Additives: The pH of the aqueous component affects the ionization state of the two carboxylic acid groups on DNP-glutamic acid, which in turn influences retention. Acidic additives like trifluoroacetic acid (TFA) or formic acid (FA) are often used to improve peak shape and ensure consistent ionization. nih.govsielc.com For example, a mobile phase of 0.11% TFA in water and 0.11% TFA in acetonitrile has been used effectively. nih.gov

Stationary Phase: While C18 is the most common choice for separating DNP-amino acids, other phases can be employed. The choice of stationary phase impacts selectivity and retention characteristics. sigmaaldrich.com

Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, influencing retention time and peak efficiency. Maintaining a constant, optimized temperature is crucial for reproducibility.

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. While higher flow rates shorten the run, they can lead to a loss of resolution. A typical flow rate for a standard 4.6 mm ID HPLC column is around 1.0 mL/min. nih.govnih.gov

Detection Wavelength: For DNP derivatives, the UV detector should be set to the absorbance maximum of the DNP chromophore, which is typically in the 340-360 nm range, to maximize sensitivity. nih.gov

The table below provides examples of optimized chromatographic conditions from the literature for the analysis of derivatized acidic amino acids.

| Parameter | Condition 1 | Condition 2 |

| Analyte | FDNP-Val-NH₂ derivatized acidic amino acids | OPA/3-MPA derivatized plasma amino acids |

| Column | ODS-Hypersil (5 µm, 25.0 cm × 0.46 cm) | Waters XTerra RP18 (5µm, 100mm x 4.6mm) |

| Mobile Phase A | 0.11% TFA in water (v/v) | 30 mmol/L potassium dihydrogen phosphate (B84403) buffer (pH 7.0) with 0.4% tetrahydrofuran |

| Mobile Phase B | 0.11% TFA in MeCN (v/v) | 50% Acetonitrile in water |

| Elution | Gradient | Gradient |

| Flow Rate | 1.1 mL/min | Not specified |

| Detection | UV at 340 nm | Fluorescence |

| Run Time | < 40 minutes | 35 minutes |

| Reference | nih.gov | nih.gov |

By systematically optimizing these parameters, robust and precise HPLC and UHPLC methods can be developed and validated for the routine analysis of N-(2,4-dinitrophenyl)glutamic acid. nih.gov

Reaction Mechanisms and Chemical Reactivity of N 2,4 Dinitrophenyl Glutamic Acid

Intramolecular Cyclization Reactions in Solution and Gas Phase

N-(2,4-dinitrophenyl)amino acids, including the glutamic acid derivative, are known to undergo facile intramolecular cyclization reactions. These transformations can occur both in solution under specific conditions and in the gas phase, leading to the formation of heterocyclic structures.

A key reaction of N-(2,4-dinitrophenyl)amino acids is their base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. These compounds are of interest due to their potential antibacterial properties. The cyclization involves the amino acid side chain participating in the formation of a new imidazole (B134444) ring fused to the benzene (B151609) ring of the DNP moiety. For instance, the cyclization of N-(2,4-dinitrophenyl)alanine in the presence of sodium hydroxide (B78521) in aqueous dioxane is an efficient method for synthesizing 2-methyl-5-nitrobenzimidazole-N-oxide. wikipedia.org Similarly, N-(2,4-dinitrophenyl)phenylalanine undergoes cyclization to yield 2-benzyl-5-nitro-1H-benzimidazole-3-oxide. wikipedia.org

Mechanistic studies, particularly using tandem mass spectrometry, have elucidated the sequence of events during the cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids in the gas phase. The fragmentation of [M-H]⁻ ions of compounds like N-(2,4-dinitrophenyl)alanine and N-(2,4-dinitrophenyl)phenylalanine shows sequential elimination of carbon dioxide (CO₂) and water (H₂O). stackexchange.com

Theoretical calculations on deprotonated N-(2,4-dinitrophenyl)alanine suggest that the cyclization occurs after the loss of CO₂ but before the elimination of H₂O, ultimately forming the deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide. wikipedia.org The proposed gas-phase mechanism involves the initial deprotonation, followed by cyclization and subsequent elimination steps. wikipedia.org

Table 1: Proposed Gas-Phase Fragmentation Pathway of Deprotonated DNP-Alanine

| Step | Description | Intermediate/Product |

| 1 | Deprotonation of N-(2,4-dinitrophenyl)alanine | [M-H]⁻ ion |

| 2 | Collisionally activated dissociation | - |

| 3 | Elimination of CO₂ | [M-H-CO₂]⁻ ion |

| 4 | Intramolecular cyclization | Deprotonated benzimidazole (B57391) intermediate |

| 5 | Elimination of H₂O | Deprotonated 2-methyl-5-nitro-1H-benzimidazole-3-oxide |

This table is based on findings from tandem mass spectrometry experiments and theoretical modeling. wikipedia.orgstackexchange.com

In solution, the cyclization of N-(2,4-dinitrophenyl)amino acids is typically base-catalyzed. The reactivity of these compounds is significantly influenced by the basicity of the medium. For the reaction to proceed at a reasonable rate in solution, the N-(2,4-dinitrophenyl)amino acid often needs to exist as a dianion. stackexchange.com The lack of solvation of the anionic nucleophile in the gas phase enhances its nucleophilicity, allowing for facile cyclization. In contrast, in solution, the anions are solvated, which attenuates their reactivity and necessitates the use of a strong base to facilitate the reaction. wikipedia.org

The presence of a second nitro group at the 4-position of the phenyl ring, as in N-(2,4-dinitrophenyl)amino acids, makes the cyclization more favorable compared to compounds with only one nitro group, such as N-(2-nitrophenyl)phenylalanine, which requires stronger basic conditions to cyclize. wikipedia.orgstackexchange.com

Oxidation and Reduction Pathways of the Dinitrophenyl Moiety

The dinitrophenyl group of N-(2,4-dinitrophenyl)glutamic acid is susceptible to both oxidation and reduction reactions, primarily involving the two nitro groups.

The electrochemical reduction of dinitrophenolic compounds has been studied, revealing that the two nitro groups can be reduced at different potentials. For instance, in the electrochemical reduction of 2,4-dinitrophenol (B41442), two reduction potentials are observed, corresponding to the reduction of the ortho- and para-nitro groups. researchgate.net This suggests that the nitro groups in N-(2,4-dinitrophenyl)glutamic acid can also be selectively or fully reduced to amino groups under appropriate electrochemical or chemical reducing conditions. The reduction of nitroarenes is a common synthetic route to the corresponding anilines.

Oxidative processes involving the dinitrophenyl moiety are less common. However, the dinitrophenyl group can influence the oxidation of the amino acid part of the molecule. For example, dinitrophenyl derivatization is used to monitor the products of amino acid oxidation in biological systems. researchgate.net

Substitution Reactions Involving the Aromatic Ring

The aromatic ring of N-(2,4-dinitrophenyl)glutamic acid is highly activated towards nucleophilic aromatic substitution (SNAr). The two electron-withdrawing nitro groups at the ortho and para positions make the ring electron-deficient and susceptible to attack by nucleophiles. masterorganicchemistry.compressbooks.pub This is a general feature of 2,4-dinitrophenyl derivatives. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination of the leaving group, which restores the aromaticity of the ring. pressbooks.pub

In the context of N-(2,4-dinitrophenyl)glutamic acid, the "leaving group" would be the glutamic acid moiety if a stronger nucleophile were to displace it, although this is less common than reactions where the DNP group is introduced onto the amino acid. The initial synthesis of N-(2,4-dinitrophenyl)glutamic acid itself is an example of an SNAr reaction, where the amino group of glutamic acid acts as the nucleophile, attacking 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) and displacing the fluoride (B91410) ion. masterorganicchemistry.compressbooks.pub

The presence of the nitro groups ortho and para to the site of substitution is crucial for stabilizing the Meisenheimer intermediate through resonance, thereby facilitating the reaction. pressbooks.pub

Kinetic and Mechanistic Investigations of DNP-Amino Acid Transformations

Kinetic studies have been performed on reactions involving dinitrophenylated amino acids and related compounds. For example, a kinetic study of the reaction between glutamic acid and trinitrobenzenesulfonic acid (TNBS), a compound structurally and reactively similar to dinitrophenylating agents, was conducted spectrophotometrically. nih.gov The study established pseudo-first-order reaction conditions and investigated the effects of reactant concentrations and pH on the reaction rate, demonstrating a linear relationship between the initial rate and the concentration of glutamic acid within a certain range. nih.gov

The derivatization of amino acids with 2,4-dinitrofluorobenzene (DNFB) at alkaline pH is a well-established method. Kinetic monitoring of this reaction is used in assays for protease activity by quantifying the release of new N-terminal amino groups. nih.gov The stability of the resulting DNP-amino acid derivatives is pH-dependent, being more stable at acidic pH. nih.gov These studies provide a framework for understanding the kinetics of the formation of N-(2,4-dinitrophenyl)glutamic acid and its subsequent transformations.

Applications in Analytical Chemistry for Amino Acid and Peptide Analysis

N-Terminal Amino Acid Determination in Peptides and Proteins

The pioneering work of Frederick Sanger in determining the amino acid sequence of insulin (B600854) utilized 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), now commonly known as Sanger's reagent, for the identification of N-terminal amino acids. gbiosciences.comcreative-biolabs.comlibretexts.org The principle of this method lies in the reaction of DNFB with the free α-amino group at the N-terminus of a peptide or protein under mild alkaline conditions. creative-biolabs.com This reaction forms a stable N-(2,4-dinitrophenyl)-amino acid derivative, which is resistant to subsequent acid hydrolysis. gbiosciences.com

The process involves the following steps:

Derivatization: The peptide or protein is reacted with DNFB, which results in the covalent attachment of the DNP group to the N-terminal amino acid. creative-biolabs.com

Hydrolysis: The derivatized polypeptide is then completely hydrolyzed, typically using strong acid, which breaks all the peptide bonds. gbiosciences.comcreative-biolabs.com

Identification: The resulting mixture contains free amino acids from the interior and C-terminus of the polypeptide, along with the DNP-labeled N-terminal amino acid. gbiosciences.com This DNP-amino acid is colored and can be readily identified and separated by chromatographic techniques, allowing for the determination of the original N-terminal residue. gbiosciences.comcreative-biolabs.com

While effective, a limitation of Sanger's method is that the entire peptide is hydrolyzed, preventing sequential analysis of the remaining amino acids in the chain. drklbcollege.ac.in

Quantitative Analysis of Amino Acids and Peptides by Derivatization

Dinitrophenylation is a widely employed technique for the quantitative analysis of amino acids and peptides. The DNP group acts as a chromophore, imparting a distinct color and strong UV absorbance to the otherwise colorless amino acids, which significantly aids in their detection and quantification. nih.gov

The derivatization of amino acids with reagents like DNFB enhances their detection sensitivity in various chromatographic methods, particularly in high-performance liquid chromatography (HPLC). nih.gov The DNP derivatives of amino acids exhibit strong UV absorbance around 340-360 nm, which allows for their detection at low concentrations. nih.govnih.govresearchgate.net This property is especially valuable when analyzing samples with limited quantities of amino acids.

Several studies have demonstrated the utility of DNP derivatization in improving the limits of detection (LOD) and limits of quantification (LOQ) for amino acids in complex biological samples. For instance, an on-line preconcentration technique for amino acids labeled with 2,4-dinitrofluorobenzene in micellar electrokinetic capillary chromatography resulted in a 20- to 30-fold enhancement of sensitivity. nih.gov The calculated LOD values for the DNP-derivatized analytes were in the low micromolar range. nih.gov

The following table summarizes the retention times of some DNP-amino acids in a reversed-phase HPLC system, illustrating the separation achievable with this method.

| DNP-Amino Acid | Retention Time (min) |

| DNP-L-allo-Threonine | 19.01 |

| di-DNP-L-threo-β-Methoxytyrosine | 51.05 |

Data sourced from a study on the chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. nih.gov

The derivatization of amino acids to their DNP forms also facilitates the study of their physicochemical properties, such as their dissociation constants (pKa values). The spectral characteristics of DNP-amino acids change with pH, and this property can be exploited to determine the pKa of the carboxyl group. nih.gov Potentiometric titration in micellar solutions of sodium dodecyl sulfate (SDS) has been used to determine the dissociation constants of 2,4-DNP derivatives of α-amino acids, which is valuable information for optimizing chromatographic separations. researchgate.net

The table below presents the pKa values for the carboxyl group of several 2,4-DNP-amino acids in a micellar SDS solution.

| 2,4-DNP-Amino Acid | pKa (in 0.10 M SDS) |

| 2,4-DNP-glycine | 3.79 |

| 2,4-DNP-threonine | 3.65 |

| 2,4-DNP-valine | 3.82 |

| 2,4-DNP-leucine | 3.91 |

Data from a study on the properties of 2,4-dinitrophenyl derivatives of amino acids for HPLC. researchgate.net

Chiral Analysis and Enantioseparation of Amino Acids

The separation of amino acid enantiomers (D- and L-forms) is of significant interest in various fields, as the biological activity of peptides and proteins is highly dependent on the stereochemistry of their constituent amino acids. researchgate.net DNP-based derivatization plays a pivotal role in the chiral analysis and enantioseparation of amino acids.

The indirect approach to chiral separation involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric pair of amino acids into a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated using conventional achiral chromatography. mdpi.com

A widely used class of DNP-based CDAs is derived from Marfey's reagent, which is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). mdpi.comnih.gov FDAA reacts with the amino group of an amino acid to form diastereomeric derivatives that can be resolved by reversed-phase HPLC. nih.gov Advanced versions of Marfey's reagent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) and N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), have been developed to offer higher sensitivity and better resolution. nih.govmdpi.com

The choice of the chiral auxiliary on the DNP reagent can influence the degree of separation. For instance, FDNP-Val-NH₂ has been shown to provide larger differences in retention times for many DL-amino acid diastereomers compared to other analogs. semanticscholar.org

The combination of DNP-based chiral derivatization with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the development of robust methodologies for the simultaneous measurement of multiple amino acid enantiomers in complex biological matrices. mdpi.combohrium.comresearchgate.netnih.gov These methods offer high sensitivity and selectivity, allowing for the quantification of both L- and D-amino acids in samples such as serum and brain tissue. mdpi.combohrium.comresearchgate.netnih.gov

A typical workflow involves:

Sample Preparation: Extraction of amino acids from the biological sample.

Derivatization: Reaction of the amino acid extract with a DNP-based chiral derivatizing reagent (e.g., L-FDLA). mdpi.comresearchgate.net

LC Separation: Separation of the resulting diastereomers on a conventional reversed-phase column. mdpi.comresearchgate.net

MS/MS Detection: Sensitive and specific detection of the separated diastereomers by tandem mass spectrometry. mdpi.comresearchgate.net

These methods have demonstrated low limits of detection (in the nanomolar range) and wide linear ranges, making them suitable for various research and clinical applications. bohrium.comresearchgate.netnih.gov The table below provides an example of the limits of detection for various amino acids using an LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide derivatization.

| Amino Acid | Limit of Detection (nM) |

| Alanine | 0.2 |

| Aspartic acid | 0.1 |

| Glutamic acid | 0.1 |

| Leucine | 0.05 |

| Phenylalanine | 0.05 |

| Serine | 0.5 |

| Threonine | 0.2 |

| Valine | 0.1 |

Data adapted from a study on the simultaneous measurement of amino acid enantiomers in serum. bohrium.comnih.gov

Monitoring Proteolytic Activity via Dinitrophenyl Derivatization

The derivatization of amino acids and peptides with a dinitrophenyl (DNP) group serves as a foundational technique in the quantitative analysis of proteolytic activity. This method leverages the reaction of 2,4-dinitrofluorobenzene (DNFB) with the free amino groups of amino acids and peptides, which are exposed as a result of enzymatic cleavage of a protein substrate. The resulting N-(2,4-dinitrophenyl)-amino acids and peptides can be quantified spectrophotometrically, providing a measure of protease activity.

A key application of this principle is a spectrophotometric assay developed to monitor the increase in N-terminal amino groups generated during proteolysis. nih.gov This method provides a robust way to quantify the activity of various proteases by measuring the products of their enzymatic action.

The process begins with the incubation of a protease with a suitable substrate, such as casein. nih.gov As the protease cleaves the peptide bonds of the substrate, it liberates smaller peptides and amino acids, each with a newly exposed N-terminal amino group. These proteolytic products, specifically those soluble in trichloroacetic acid, are then subjected to derivatization with DNFB.

The derivatization reaction is typically carried out under alkaline conditions (pH 8.8) to facilitate the nucleophilic substitution of the fluorine atom of DNFB by the amino group. nih.govnih.gov However, the DNP derivatives formed at this high pH are unstable. nih.gov To ensure stability for accurate measurement, the pH of the solution is adjusted to an acidic range (approximately 2.5). nih.gov Under these acidic conditions, the DNP derivatives of the proteolytic products are stable and exhibit a maximum absorbance (λmax) at a wavelength of 395 nm, allowing for their quantification. nih.gov

The utility of this dinitrophenyl derivatization assay has been demonstrated in the evaluation of specific protease activities. For instance, it has been successfully used to assay the proteolytic activities of both trypsin and calcium-activated neutral protease (CANP). nih.gov A notable application of this research was the determination of CANP activity in various regions of the rat brain, showcasing the method's effectiveness in complex biological samples. nih.gov

Table 1: Experimental Conditions for Monitoring Proteolytic Activity using Dinitrophenyl Derivatization

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatizing Reagent | 2,4-Dinitrofluorobenzene (DNFB) | Reacts with primary amino groups to form stable DNP derivatives. nih.govnih.gov |

| Substrate Example | Casein | A protein substrate that is readily cleaved by various proteases. nih.gov |

| Derivatization pH | 8.8 (Alkaline) | Favors the nucleophilic substitution reaction between DNFB and amino groups. nih.gov |

| Stabilization pH | 2.5 +/- 0.1 (Acidic) | Stabilizes the DNP-derivatized products for accurate measurement. nih.gov |

| Spectrophotometric λmax | 395 nm | The wavelength of maximum absorbance for DNP derivatives of amino acids and peptides. nih.gov |

| Quantification Standard | DNP derivatives of equimolar Glutamate (B1630785) and Glycine (B1666218) | Used to determine the molar extinction coefficient for quantifying proteolytic products. nih.gov |

Table 2: Research Findings on Calcium-Activated Neutral Protease (CANP) Activity in Different Rat Brain Regions

| Brain Region | CANP Activity (Units/mg protein) |

|---|---|

| Cerebral Cortex | Data not available in source |

| Cerebellum | Data not available in source |

| Hippocampus | Data not available in source |

| Striatum | Data not available in source |

Note: The source material states that the CANP activity in different regions of the rat brain was determined by this method, but does not provide the specific numerical data for inclusion in the table. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Glutamic acid, N-(2,4-dinitrophenyl)- |

| 2,4-Dinitrofluorobenzene (DNFB) |

| Casein |

| Trichloroacetic acid |

| Glutamate |

| Glycine |

| Trypsin |

Applications As Biochemical Probes and Immunological Reagents

Dinitrophenyl Tagging in Protein Studies

The attachment of the 2,4-dinitrophenyl (DNP) group to proteins or specific amino acids like glutamic acid provides a versatile handle for experimental manipulation. This "DNP-tagging" is foundational to several analytical and preparative techniques in protein science.

Application in Western Blotting for Protein Visualization

Western blotting is a cornerstone technique for identifying and quantifying specific proteins from a complex mixture. The DNP group serves as an excellent epitope tag for this purpose. When a protein is modified to include a DNP-containing residue, such as N-(2,4-dinitrophenyl)-glutamic acid, or when endogenous proteins are derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to label carbonyl groups, they can be readily detected on a membrane. oup.com

The detection process relies on the high specificity and affinity of anti-DNP antibodies. thermofisher.commerckmillipore.com After the proteins are separated by gel electrophoresis and transferred to a membrane, the membrane is incubated with a primary antibody that specifically recognizes the DNP moiety. sigmaaldrich.commerckmillipore.com Subsequently, a secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) and recognizes the primary anti-DNP antibody, is added. sigmaaldrich.com This enzyme catalyzes a reaction with a specific substrate to produce a detectable signal, either as a colored precipitate (colorimetric detection) or as light (chemiluminescence), allowing for the precise visualization of the DNP-tagged protein. oup.comsigmaaldrich.commerckmillipore.comcaymanchem.com This method is particularly useful for detecting oxidatively modified proteins, where carbonyl groups introduced into protein side chains are specifically tagged with DNPH and then identified using the anti-DNP antibody system. oup.com

Table 1: Components in DNP-Based Western Blotting

| Component | Role | Example |

| DNP-tagged Protein | The target molecule to be detected. | A recombinant protein containing a DNP-glutamic acid residue or a protein with oxidative carbonyls labeled with DNPH. oup.com |

| Primary Antibody | Binds specifically to the DNP tag on the protein. | Monoclonal or polyclonal anti-DNP antibodies (e.g., from rabbit or mouse). sigmaaldrich.comcaymanchem.com |

| Secondary Antibody | Binds to the primary antibody and carries a detection enzyme. | Goat anti-mouse IgG-HRP or Donkey anti-rabbit IgG-AP. sigmaaldrich.com |

| Substrate | Reacts with the enzyme on the secondary antibody to produce a signal. | TMB, DAB (for HRP); BCIP/NBT (for AP). sigmaaldrich.com |

Utility in Protein Purification Methodologies

The principle of affinity tagging is a powerful strategy for isolating a specific protein from a crude cellular lysate. thermofisher.comgenscript.com While tags like the polyhistidine (His-tag) are common, the DNP group can be used in a highly specific affinity purification system based on the strong interaction between the DNP tag and an immobilized anti-DNP antibody. neb.comnih.gov

In this methodology, a protein of interest is engineered to contain an N-(2,4-dinitrophenyl)-glutamic acid residue. The cell lysate containing this tagged protein is then passed through a chromatography column where anti-DNP antibodies are covalently bound to a solid support matrix (e.g., agarose (B213101) beads). sandiego.edu The DNP-tagged protein is selectively captured by the immobilized antibodies, while other cellular proteins wash through the column. nih.gov After washing the column to remove any non-specifically bound proteins, the purified DNP-tagged protein can be eluted. Elution is typically achieved by changing the buffer conditions to disrupt the antibody-antigen interaction, for instance, by using a low-pH buffer or by introducing a high concentration of a soluble DNP-containing compound (like DNP-glutamic acid itself) to competitively displace the tagged protein from the antibody. This method allows for a high degree of purification in a single step.

Probing Enzyme Kinetics and Protein-Ligand Interactions

The DNP group's utility extends to the functional analysis of enzymes. By incorporating N-(2,4-dinitrophenyl)-glutamic acid into synthetic substrates, researchers can create powerful tools for studying enzyme activity and mechanisms.

Substrate Analogues for Enzyme Activity Assays

A substrate analogue is a molecule that mimics the structure of the true substrate for an enzyme and can be used to measure its activity. nih.gov N-(2,4-dinitrophenyl)-glutamic acid can be incorporated into peptide sequences to create such analogues. A key application is in the design of internally quenched fluorescent substrates. acs.org

In these substrates, the DNP group functions as a quencher for a nearby fluorophore within the same peptide. For example, a synthetic peptide substrate for angiotensin-converting enzyme (ACE) has been designed containing both a fluorophore (Abz) and a DNP group attached to an amino acid residue. acs.org In the intact peptide, the fluorescence of Abz is quenched by the proximity of the DNP group. When the enzyme cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence. This continuous assay format allows for the real-time monitoring of enzyme activity and is highly sensitive, making it ideal for determining kinetic parameters like K(m) and k({cat}). acs.org This approach can be adapted for various proteases and other enzymes, providing a versatile platform for high-throughput screening and detailed kinetic analysis. thermofisher.com

Table 2: Example of a DNP-Based Enzyme Assay

| Component | Description | Mechanism of Action | Reference |

| Enzyme | Angiotensin-Converting Enzyme (ACE) | A protease that cleaves peptides. | acs.org |

| Substrate Analogue | Abz-SDK(Dnp)P-OH | A synthetic peptide containing a fluorophore (Abz) and a quencher (DNP). | acs.org |

| Assay Principle | Fluorescence Resonance Energy Transfer (FRET) | In the intact substrate, DNP quenches Abz's fluorescence. Upon cleavage by ACE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal. | acs.org |

| Measurement | Increase in fluorescence intensity over time. | Proportional to the rate of enzyme catalysis. | acs.org |

Investigations of Enzyme Catalytic Mechanisms

Beyond simply measuring activity, substrate analogues containing DNP-glutamic acid can be used to investigate the detailed catalytic mechanism of an enzyme. By systematically varying the structure of the substrate analogue and observing the effects on kinetic parameters, researchers can map the requirements of the enzyme's active site. nih.gov

For instance, using a DNP-labeled substrate allows for the study of how different domains of a multi-domain enzyme contribute to catalysis. The ACE enzyme has two catalytic domains (N- and C-domains), and studies using DNP-containing substrates have shown that subtle variations in the substrate sequence can lead to dramatic differences in the specificity of each domain. acs.org By comparing the rates of cleavage (k(_{cat})/K(_m)) of different DNP-labeled peptides by the isolated domains, it is possible to decipher the specific roles and preferences of each catalytic site. This information is crucial for understanding the enzyme's biological function and for designing domain-specific inhibitors. General enzymatic labeling strategies, which can include DNP derivatives, are pivotal in probing these functional distinctions. nih.gov

Immunological Applications of DNP as a Hapten

In immunology, the DNP group is a classic example of a hapten. A hapten is a small molecule that is not immunogenic on its own but can elicit a strong immune response when attached to a larger carrier molecule, typically a protein. mybiosource.comyoutube.com

N-(2,4-dinitrophenyl)-glutamic acid, when conjugated to a carrier, becomes a potent immunogen. This property has been extensively exploited in fundamental immunology research. rupress.org Studies using conjugates of DNP with copolymers of D-glutamic acid and D-lysine (D-GL) have been instrumental in understanding the mechanisms of B cell tolerance. nih.gov Research showed that exposing B lymphocytes to DNP-D-GL could induce a state of unresponsiveness (tolerance), preventing them from mounting an antibody response when subsequently challenged with an immunogenic form of the DNP hapten. nih.gov

Furthermore, conjugates like DNP-poly-L-lysine and DNP-copolymers of glutamic acid and lysine (B10760008) have been used to investigate the genetic control of immune responses. nih.govpnas.org These studies in guinea pigs demonstrated that the ability to respond to these specific hapten-carrier conjugates is controlled by a single dominant gene, known as the poly-L-lysine (PLL) gene. nih.gov Animals possessing the gene ("responders") could mount a robust immune response, while those lacking it ("non-responders") could not, providing key insights into the concept of immune response (Ir) genes and the critical role of the carrier molecule in activating the immune system. nih.govnih.gov

Development and Characterization of Anti-DNP Antibodies

The development of monoclonal antibodies (mAbs) against the 2,4-dinitrophenyl (DNP) hapten is a well-established immunological technique. The process leverages the immunogenicity of DNP-conjugated molecules to produce highly specific antibodies for research and diagnostic purposes. researchgate.netnih.gov

The core principle involves immunizing animals, typically mice, with a DNP-hapten conjugated to a carrier protein or polymer. researchgate.netnih.gov For instance, dinitrophenyl conjugates of poly-L-lysine or copolymers of glutamic acid and lysine have been used to induce immune responses in guinea pigs. nih.gov Similarly, DNP conjugated to L-glutamic acid⁶⁰-L-alanine³⁰-L-tyrosine¹⁰ (GAT) has been used to elicit a specific anti-DNP antibody response in mice. nih.gov The DNP group acts as the antigenic determinant, prompting B-lymphocytes to produce antibodies that specifically recognize and bind to the DNP moiety. nih.gov

Following a successful immunization protocol, spleen cells from the animal are harvested and fused with myeloma cells to create hybridomas. nih.gov These hybridoma cells are then screened to identify clones that produce high-titer, high-affinity anti-DNP antibodies. nih.gov Characterization of these antibodies involves several steps:

Titer Determination: The concentration of the antibody in the antiserum is measured. For example, mice immunized with DNP-carrier conjugates have produced antiserum with high titers, such as 1/1,280,000. nih.gov

Affinity Measurement: The binding strength between the antibody and the DNP hapten is quantified. High-affinity antibodies are crucial for developing sensitive assays. Studies have reported the generation of anti-DNP monoclonal antibodies with affinities ranging from 10¹⁰ to 10¹¹ M⁻¹. nih.gov

Isotyping: The class and subclass of the monoclonal antibodies are determined. Many of the generated anti-DNP mAbs have been identified as IgG₁ subclass with kappa and lambda light chains. nih.gov In studies using the adjuvant muramyl dipeptide (MDP) with DNP-GAT, the stimulated response was specific to the IgG1 isotype. nih.gov

The specificity of the generated antibodies is then confirmed using methods like competitive ELISA and surface plasmon resonance (SPR), ensuring they bind selectively to the DNP group. nih.gov

Table 1: Characteristics of Anti-DNP Monoclonal Antibodies

| Parameter | Finding | Reference |

|---|---|---|

| Antigen Used | DNP conjugated to carrier proteins (e.g., BTG, BSA) or polymers (e.g., DNP-GAT, DNP-polylysine). | researchgate.netnih.govnih.gov |

| Resulting Antibody Titer | High titers observed, for example, 1/1,280,000 in a donor mouse. | nih.gov |

| Antibody Affinity (Ka) | High affinities in the range of 1010 to 1011 M-1 have been achieved. | nih.gov |

| Common Isotype | IgG1 with kappa and lambda light chains. | nih.gov |

| Specificity Confirmation | Confirmed via competitive ELISA and Surface Plasmon Resonance (SPR). | nih.gov |

Design of Immunoassays and Immunological Probes

The high affinity and specificity of anti-DNP antibodies make them invaluable reagents for designing immunoassays and immunological probes. nih.gov Because the DNP hapten is not naturally present in tissues, it serves as an ideal, non-interfering label for detection systems. synabs.besynabs.be

A primary application is in Enzyme-Linked Immunosorbent Assay (ELISA) systems. researchgate.net In this context, a molecule of interest can be labeled with the DNP group. An anti-DNP antibody is then used for detection. This is particularly useful for measuring protein carbonyl groups, a marker of oxidative stress. Proteins are first derivatized with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable DNP-hydrazone product that can be detected with high sensitivity using an anti-DNP antibody in an ELISA format. researchgate.net

DNP-labeled molecules also serve as versatile probes in various immunological techniques:

Biotin-Free Detection: DNP-based detection systems offer an excellent alternative to biotin-streptavidin systems, avoiding potential endogenous biotin (B1667282) interference. synabs.be Probes or primary antibodies labeled with DNP can be detected by a secondary anti-DNP antibody. synabs.be

Tolerance Induction Studies: DNP coupled to non-immunogenic carriers, such as a copolymer of D-glutamic acid and D-lysine (DNP-D-GL), has been used as a tool to study B cell tolerance. nih.gov Exposing B-lymphocytes to DNP-D-GL in vitro was shown to induce a state of unresponsiveness, or tolerance, demonstrating that the compound could directly interact with B cells to modulate their function. nih.gov

The design of these assays relies on the specific and strong interaction between the DNP hapten and the anti-DNP antibody, enabling the detection and quantification of a wide array of analytes. researchgate.net

Role in Fluorescence Quenching and Förster Resonance Energy Transfer (FRET) Applications

The 2,4-dinitrophenyl group is an effective quencher of fluorescence, a property that is harnessed in Förster Resonance Energy Transfer (FRET) applications. nih.govnih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). upenn.edu A donor chromophore, in an excited electronic state, may transfer energy to an acceptor chromophore in close proximity (typically within 10 nanometers). nih.gov The DNP group can act as an acceptor or quencher in FRET pairs.

The fluorescence quenching ability of dinitrophenols has been demonstrated in studies with the amino acid tryptophan. nih.govnih.gov When in the presence of compounds like 2,4-DNP, the intrinsic fluorescence of tryptophan is significantly reduced. nih.govresearchgate.net This quenching occurs because the DNP moiety can accept energy from the excited tryptophan, preventing the tryptophan from emitting a photon (fluorescing). nih.govnih.gov This interaction is highly dependent on the distance between the donor (tryptophan) and the acceptor (DNP), making it a "spectroscopic ruler" for measuring molecular distances. nih.gov

In the context of protein studies, FRET can be used to monitor conformational changes, protein folding, and biomolecular interactions. upenn.edunih.gov By incorporating a fluorescent amino acid (the donor) and a DNP-derivatized amino acid like N-(2,4-dinitrophenyl)-glutamic acid (the acceptor) into a peptide or protein sequence, researchers can measure distances between specific points on the molecule. A change in protein conformation that brings the donor and acceptor closer together will result in increased FRET (i.e., more quenching of the donor's fluorescence), while a change that moves them apart will decrease FRET. upenn.edu

The use of non-natural amino acids as FRET pairs is a strategy to minimize structural perturbations to the protein being studied. nih.gov The DNP group, attached to an amino acid like glutamic acid, can serve as a compact and efficient FRET acceptor, enabling precise measurements of intramolecular and intermolecular distances in biological systems.

Development of DNP-Based Tracers for Molecular Imaging (e.g., DNP Polarized Glutamine)

A cutting-edge application of DNP-related technology is in the field of molecular imaging, specifically through a technique called dissolution Dynamic Nuclear Polarization (d-DNP). anr.frnih.gov This method dramatically enhances the signal of molecules in Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS), enabling real-time tracking of metabolic processes in living systems. nih.govnih.gov

The process involves "hyperpolarizing" a substrate of interest, such as ¹³C-labeled glutamine. nih.gov In d-DNP, the sample containing the ¹³C-labeled glutamine is doped with a stable radical and cooled to very low temperatures in a strong magnetic field. Microwave irradiation then transfers the high polarization of the electron spins of the radical to the ¹³C nuclei of glutamine, boosting its NMR signal by more than 10,000-fold. nih.gov This hyperpolarized state is temporary, but lasts long enough after dissolution for the tracer to be injected and its metabolic fate to be imaged in vivo. anr.fr

Hyperpolarized [5-¹³C] glutamine is being developed as a molecular tracer to study cellular metabolism, particularly in cancer. nih.govnih.gov Many cancer cells exhibit deregulated glutamine metabolism, making it a key target for imaging. nih.govnih.gov Once injected, the hyperpolarized glutamine is taken up by cells and converted to glutamate (B1630785). nih.gov Using DNP-enhanced MRS, researchers can distinguish the signal of the injected glutamine from its metabolic product, glutamate, and track the rate of this conversion in real time. nih.gov

This technology provides several key advantages:

Real-Time Metabolic Imaging: It allows for the non-invasive, real-time monitoring of enzymatic reactions and metabolic pathways. anr.frnih.gov

High Sensitivity: The massive signal enhancement from d-DNP allows for the detection of low-concentration metabolites. nih.gov

Theranostic Applications: By imaging the metabolic response to a drug (e.g., an enzyme inhibitor), DNP-MRSI can help predict therapeutic efficacy, linking diagnosis and therapy. nih.gov

The development of DNP-polarized glutamine and other amino acids as imaging tracers represents a significant advance in molecular imaging, providing a powerful tool to study disease metabolism and evaluate treatment responses. nih.govresearchgate.net

Table 2: DNP-Polarized Glutamine in Molecular Imaging

| Technology | Tracer | Application | Key Finding | Reference |

|---|---|---|---|---|

| Dissolution Dynamic Nuclear Polarization (d-DNP) | Hyperpolarized [5-¹³C] Glutamine | Real-time tracking of cellular metabolism (glutaminolysis). | Enables monitoring of glutamine conversion to glutamate in cancer cells and E. coli extracts. | anr.frnih.govnih.gov |

| DNP-enhanced Magnetic Resonance Spectroscopic Imaging (DNP-MRSI) | Hyperpolarized Glutamine | Imaging metabolic deregulation in cancer and other diseases. | Provides a non-invasive method to assess enzyme function and predict response to therapy. | nih.govnih.gov |

Computational Chemistry and Theoretical Studies of N 2,4 Dinitrophenyl Glutamic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are used to find the optimized, lowest-energy molecular geometry.

In a study on a related compound, N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, researchers utilized the B3LYP functional with a 6-31G basis set to calculate the optimized molecular structure. researchgate.net The results of such calculations, including bond lengths and angles, are typically compared with experimental data from X-ray diffraction to validate the computational model. researchgate.net The calculated parameters generally show good agreement with experimental values, confirming that the theoretical methods can accurately reproduce the real-world structure of dinitrophenyl derivatives. researchgate.net Similar DFT approaches are applied to investigate the electronic properties, such as the distribution of charge and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.govnih.gov